NOX2 Selectivity Enhancement: Thr101 Demonstrates 6-Fold Improvement in NOX2/NOX1 Selectivity Ratio Versus Ebselen
In whole-cell isoform activity assays, Thr101 exhibits a NOX2/NOX1 selectivity ratio of 10 (EC50 NOX1 = 3 μM; EC50 NOX2 = 0.3 μM), representing a 6-fold improvement over Ebselen's selectivity ratio of 1.7 (EC50 NOX1 = 0.15 μM; EC50 NOX2 = 0.5 μM) [1]. Additionally, Thr101 displays no significant inhibition of NOX4 and NOX5 at 8 μM, whereas Ebselen inhibits NOX5 with an EC50 of 0.7 μM [1]. The differential isoform selectivity profile enables cleaner attribution of NOX2-specific contributions in mixed cellular systems expressing multiple NOX isoforms.
| Evidence Dimension | NOX isoform selectivity (EC50 values) in whole-cell assays |
|---|---|
| Target Compound Data | NOX1 EC50 = 3 μM; NOX2 EC50 = 0.3 μM; NOX4 EC50 = 8 μM; NOX5 EC50 = 8 μM |
| Comparator Or Baseline | Ebselen: NOX1 EC50 = 0.15 μM; NOX2 EC50 = 0.5 μM; NOX4 EC50 = no significant inhibition; NOX5 EC50 = 0.7 μM |
| Quantified Difference | NOX2/NOX1 selectivity ratio: Thr101 = 10; Ebselen = 1.7 (6-fold improvement). NOX5 inhibition: Thr101 EC50 = 8 μM vs. Ebselen EC50 = 0.7 μM (>10-fold reduced NOX5 activity). |
| Conditions | Whole-cell assays measuring NOX isoform-specific ROS production; cells expressing individual NOX isoforms (NOX1, NOX2, NOX4, NOX5) |
Why This Matters
Enhanced NOX2 selectivity reduces confounding inhibition of NOX1 and NOX5, enabling cleaner interpretation of NOX2-specific contributions in inflammatory and cardiovascular disease models where multiple NOX isoforms are co-expressed.
- [1] Smith SME, Min J, Ganesh T, et al. Table 1: EC50 values (μM) of ebselen analogs for inhibition of activity. Chem Biol. 2012;19(6):752-763 (PMC3383625). View Source
